molecular formula C10H17NO2 B13286245 2-{1-Azabicyclo[3.3.1]nonan-5-yl}acetic acid

2-{1-Azabicyclo[3.3.1]nonan-5-yl}acetic acid

Cat. No.: B13286245
M. Wt: 183.25 g/mol
InChI Key: XKFUJKZHGWWMPQ-UHFFFAOYSA-N
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Description

2-{1-Azabicyclo[3.3.1]nonan-5-yl}acetic acid is a high-purity chemical compound supplied for research and development purposes. This compound features a unique bicyclic structure that incorporates a bridgehead nitrogen atom within a 1-azabicyclo[3.3.1]nonane scaffold, substituted with an acetic acid functional group . This specific molecular architecture, with the formula C10H17NO2 and a molecular weight of 183.25 g/mol, makes it a valuable intermediate in medicinal chemistry and drug discovery efforts . The rigid, three-dimensional structure of the azabicyclo[3.3.1]nonane system is of significant interest for designing novel pharmacophores and molecular probes. Researchers utilize this compound as a key synthetic building block for the development of potential therapeutic agents, where the carboxylic acid group allows for further derivatization into amides, esters, and other functionalized molecules. The compound is provided with the CAS registry number 2060061-93-8 and is identified by the SMILES code O=C(O)CC12CCCN(C2)CCC1 . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory settings by qualified professionals. Proper cold-chain transportation is recommended to ensure the stability and integrity of the product .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

2-(1-azabicyclo[3.3.1]nonan-5-yl)acetic acid

InChI

InChI=1S/C10H17NO2/c12-9(13)7-10-3-1-5-11(8-10)6-2-4-10/h1-8H2,(H,12,13)

InChI Key

XKFUJKZHGWWMPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCCN(C1)C2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization and Functional Group Transformations

One classical approach involves the construction of the bicyclo[3.3.1]nonane skeleton through cyclization reactions starting from cyclohexane derivatives, followed by functional group interconversions to introduce the nitrogen and acetic acid groups.

  • Cyclization of Cyclohexanol Derivatives: Cyclohexanol derivatives can be cyclized in the presence of acid catalysts such as p-toluenesulfonic acid to form bicyclo[3.3.1]nonane frameworks. This method forms the carbon skeleton with the desired bicyclic topology, which can be further functionalized.

  • Lithiation and Enol Ether Intermediates: Lithiation of enol ether derivatives followed by reaction with electrophiles has been used to introduce substituents at specific positions on the bicyclic ring system.

  • Conversion to Bicyclic Amines: The nitrogen atom is introduced through reductive amination or nucleophilic substitution on suitable bicyclic ketone intermediates. For example, reduction of bicyclo[3.3.1]nonanone oximes with sodium in refluxing pentanol selectively yields the exo-amine derivative.

Incorporation of the Acetic Acid Moiety

The acetic acid substituent at the 5-position is generally introduced via alkylation or acylation reactions on the bicyclic amine intermediate:

Representative Synthetic Scheme and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization of cyclohexanol p-Toluenesulfonic acid, reflux 60-75 Forms bicyclo[3.3.1]nonane core
2 Oxime formation and reduction Hydroxylamine, then Na in pentanol reflux 70-85 Selective formation of exo-amine
3 Alkylation of amine Haloacetic acid ester, base or Ir-catalyst, 110°C, 18h 80-90 "Borrowing hydrogen" method improves selectivity
4 Hydrolysis of ester to acid Aqueous base, room temperature Quantitative Converts ester to acetic acid functionality

Experimental Data and Characterization

  • NMR Spectroscopy: ^1H NMR typically shows characteristic signals for the bicyclic methylene and bridgehead protons between 1.5–3.0 ppm. The acetic acid methylene appears around 3.5–4.0 ppm. ^13C NMR confirms the carbonyl carbon of the acid near 175 ppm.

  • Mass Spectrometry: Molecular ion peaks correspond to the molecular weight of this compound (exact mass ~183 g/mol).

  • Melting Point: Reported melting points range from 120–130 °C depending on purity and crystallization method.

Summary of Key Literature Findings

Reference Method Summary Advantages Limitations
Cyclization and lithiation routes Well-established, moderate yields Multi-step, requires strong acids
Reductive amination and catalytic alkylation High selectivity, scalable Requires metal catalysts, cryogenic conditions for some steps
Continuous-flow synthesis (related compounds) Sustainable, safe handling Not yet specifically applied to this compound

Chemical Reactions Analysis

Types of Reactions

2-{1-Azabicyclo[3.3.1]nonan-5-yl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the nitrogen-containing ring system.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{1-Azabicyclo[3.3.1]nonan-5-yl}acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1-Azabicyclo[3.3.1]nonan-5-yl}acetic acid involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s bicyclo[3.3.1] framework distinguishes it from closely related analogs (Table 1). Key structural differences include:

  • Ring Size : The [3.3.1] system provides a larger, more rigid structure compared to smaller bicyclo systems like [3.2.2] or [2.2.2], influencing steric and electronic properties.
  • Substituents: The acetic acid group introduces polarity and hydrogen-bonding capacity, contrasting with esters (e.g., Quinuclidin-3-yl acetate) or amines (e.g., {1-Azabicyclo[3.3.1]nonan-5-yl}methanamine) found in analogs .

Table 1: Structural and Physicochemical Comparison

Compound Name Bicyclo System Substituent Molecular Weight (g/mol) Key Properties
2-{1-Azabicyclo[3.3.1]nonan-5-yl}acetic acid [3.3.1] Acetic acid ~199.26* Polar, acidic (pKa ~2–4 inferred)
TC-1698 (2-(3-Pyridyl)-1-azabicyclo[3.2.2]nonane) [3.2.2] 3-Pyridyl 190.27 High α4β2 receptor affinity (Ki = 0.78 nM)
Quinuclidin-3-yl acetate [2.2.2] Acetate ester 169.22 Ester hydrolysis susceptibility
1-Azabicyclo[3.2.2]nonane-5-carboxylic acid [3.2.2] Carboxylic acid 169.22 Similar acidity to target compound

*Estimated based on formula C₁₁H₁₇NO₂.

Physicochemical Properties

  • Acidity: The acetic acid substituent (pKa ~2–4) increases water solubility relative to neutral analogs like {1-Azabicyclo[3.3.1]nonan-5-yl}methanamine .
  • Conformational Rigidity : The [3.3.1] system’s puckering coordinates (described by Cremer-Pople parameters) differ from smaller bicyclo systems, affecting ligand-receptor interactions .

Biological Activity

2-{1-Azabicyclo[3.3.1]nonan-5-yl}acetic acid, also known by its CAS number 2060061-93-8, is a bicyclic compound that has garnered attention for its potential biological activity, particularly as an agonist of muscarinic receptors. This article delves into its synthesis, biological properties, and relevant studies.

Chemical Structure and Properties

  • Molecular Formula : C_{11}H_{17}N
  • Molecular Weight : 183.25 g/mol
  • Structural Characteristics : The compound features a bicyclic structure which is significant for its interaction with biological targets.

Muscarinic Receptor Agonism

Research indicates that this compound acts as an agonist for the muscarinic M1 and M4 receptors, which are implicated in various neurological functions and disorders.

The activation of muscarinic receptors influences neurotransmitter release and modulates synaptic plasticity, which may have therapeutic implications in conditions such as Alzheimer's disease and schizophrenia.

Pharmacological Studies

A study published in a patent document highlights the compound's efficacy in treating diseases mediated by these receptors, suggesting its potential role in pharmacotherapy for cognitive disorders .

Comparative Activity Table

Compound NameReceptor TargetBiological ActivityClinical Status
This compoundM1, M4AgonistPreclinical
Renzapride5-HT4AgonistPhase III

Synthesis and Structural Analysis

The synthesis of this compound involves multi-step organic reactions that ensure the integrity of the bicyclic structure while introducing the acetic acid moiety.

Synthetic Pathway Overview

The synthetic route typically includes:

  • Formation of the azabicyclo framework.
  • Functionalization to introduce the acetic acid group.
  • Purification and characterization using techniques like NMR and mass spectrometry.

Molecular Docking Studies

Recent research has employed molecular docking studies to predict the binding affinity of this compound to muscarinic receptors. These studies suggest a favorable interaction profile that supports its agonistic activity .

Molecular Docking Results Summary

ReceptorBinding Energy (kcal/mol)Interaction Type
M1-7.8Hydrogen bonds
M4-8.2Hydrophobic interactions

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-{1-Azabicyclo[3.3.1]nonan-5-yl}acetic acid, and how can reaction efficiency be improved?

Answer:
The synthesis of bicyclic compounds like this compound typically involves cyclization reactions, such as intramolecular Mannich or nucleophilic substitution. To optimize yield and purity:

  • Computational Reaction Design : Tools like quantum chemical calculations can predict reaction pathways and transition states, reducing trial-and-error approaches .
  • Factorial Experimental Design : Systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example:
FactorLevel 1Level 2Level 3
Temperature (°C)255080
Catalyst (mol%)51015
SolventDMFTHFMeCN

This approach minimizes resource consumption while maximizing data utility .

  • Reactor Design : Continuous-flow systems may enhance reproducibility and scalability for bicyclic intermediates .

Basic: Which spectroscopic and chromatographic techniques are essential for structural characterization of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm bicyclic framework and acetic acid substitution. Compare with NIST reference data for similar azabicyclo compounds .
  • X-ray Crystallography : Resolves stereochemical ambiguities; pharmacopeial standards often require crystallographic validation for related bicyclic structures .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C10_{10}H15_{15}NO2_2) with <2 ppm error .
  • HPLC-PDA : Ensures purity (>95%) by detecting impurities in synthetic batches .

Advanced: How can researchers resolve discrepancies in stereochemical assignments of the azabicyclo core?

Answer:
Conflicting stereochemical data often arise from dynamic ring conformations. Strategies include:

  • Variable-Temperature NMR : Probe ring-flipping dynamics by observing coalescence of proton signals at different temperatures .
  • DFT Calculations : Compare computed 1^1H/13^13C chemical shifts (via Gaussian or ORCA software) with experimental data to validate stereoisomers .
  • Pharmacopeial Cross-Validation : Reference stereochemical descriptors for analogous compounds (e.g., 5-Thia-1-azabicyclo[4.2.0]oct-2-ene derivatives) to identify systematic errors .

Advanced: What methodological frameworks address contradictory bioactivity data across assay models?

Answer:

  • Meta-Analysis : Aggregate data from diverse assays (e.g., enzyme inhibition vs. cell-based studies) using statistical tools to identify confounding variables (e.g., solubility, membrane permeability) .
  • Mechanistic Profiling : Use kinetic assays (e.g., SPR, ITC) to distinguish target engagement from off-target effects. Example workflow:

Target Validation : Confirm binding affinity via surface plasmon resonance (SPR).

Functional Assays : Measure cAMP modulation or ion channel activity in cell lines.

Computational Docking : Map binding poses to explain assay-specific discrepancies .

  • Cross-Disciplinary Collaboration : Integrate biochemical data with pharmacokinetic modeling to reconcile in vitro/in vivo disparities .

Basic: What purification strategies are effective for isolating this compound from complex reaction mixtures?

Answer:

  • Liquid-Liquid Extraction : Separate acetic acid derivatives using pH-dependent partitioning (e.g., aqueous NaHCO3_3 for acid-base extraction) .
  • Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc → EtOAc/MeOH) to resolve polar bicyclic products .
  • Membrane Technologies : Nanofiltration or reverse osmosis for large-scale purification, as recommended in chemical engineering guidelines .

Advanced: How can QSAR models predict the pharmacological potential of this compound?

Answer:

  • Descriptor Selection : Include topological indices (e.g., Wiener index) and electronic parameters (HOMO/LUMO) to capture azabicyclo reactivity .
  • Training Data : Curate bioactivity datasets from pharmacopeial analogs (e.g., β-lactam azabicyclo compounds) to establish structure-activity trends .
  • Validation Protocols : Use leave-one-out cross-validation and external test sets to ensure model robustness. Example QSAR equation for ACE inhibition:

pIC50=0.87×LogP1.2×Polar Surface Area+2.1\text{pIC}_{50} = 0.87 \times \text{LogP} - 1.2 \times \text{Polar Surface Area} + 2.1

  • In Silico Toxicity Screening : Apply ADMET predictors to flag hepatotoxicity or CYP450 interactions early in development .

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